molecular formula C20H28N2O3S B2993483 Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295344-02-4

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2993483
CAS RN: 295344-02-4
M. Wt: 376.52
InChI Key: KFOIFDCIFXLEGK-UHFFFAOYSA-N
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Description

Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C20H28N2O4 . It is used in diverse scientific research applications due to its unique properties. It offers potential in drug discovery, material science, and catalysis.

Scientific Research Applications

Synthesis and Molecular Structure

  • Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized using environmentally friendly ionic liquids. These derivatives, including compounds similar to Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit potential as oral drug candidates due to their good drug-like properties, as determined by ADMET parameter analysis (Tiwari et al., 2018).

Antimicrobial and Antifungal Applications

  • Certain derivatives, including those structurally related to Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have shown potent antimicrobial and antifungal activities. For example, derivatives with fluoro and methoxy groups have exhibited significant antibacterial and antifungal properties, respectively, compared to standard drugs (Tiwari et al., 2018).

Anticancer Potential

  • Studies on similar pyrimidine derivatives have indicated moderate anticancer activity against specific human cancer cell lines, such as MCF-7 breast cancer cells (Ibrahim et al., 2017).

Anti-diabetic Activity

  • Methyl/ethyl 4-(hydroxyphenyl)-6-methyl-2-oxo/thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate analogues, closely related to Hexyl 4-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been synthesized and shown significant anti-hyperglycemic effects in vivo rat models, indicating potential anti-diabetic applications (Bairagi et al., 2020).

Protein Binding and Drug Delivery

  • Comparative binding analysis of related pyrimidine derivatives with bovine serum albumin (BSA) has been conducted, showing insights into drug-protein interactions essential for drug delivery systems (Pisudde et al., 2018).

Antihypertensive and Anti-ulcer Activities

  • Some dihydropyrimidine derivatives have demonstrated antihypertensive and anti-ulcer activities in pharmacological studies, suggesting potential therapeutic applications in cardiovascular and gastrointestinal disorders (Rana et al., 2004; Rana et al., 2011).

properties

IUPAC Name

hexyl 4-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-4-6-7-10-13-25-19(23)17-14(3)21-20(26)22-18(17)15-11-8-9-12-16(15)24-5-2/h8-9,11-12,18H,4-7,10,13H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOIFDCIFXLEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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